molecular formula C29H34N4 B10792502 N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine

N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine

Cat. No.: B10792502
M. Wt: 438.6 g/mol
InChI Key: GOPCNWYYZCPBLJ-UHFFFAOYSA-N
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Description

N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine is a complex organic compound that features a triazole ring, biphenyl group, and an ethynyl-substituted cyclohexene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The biphenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Suzuki coupling reactions, as well as the use of more efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Oxidized derivatives of the triazole and biphenyl groups.

    Reduction: Reduced ethynyl group to ethyl group.

    Substitution: Substituted triazole derivatives.

Mechanism of Action

The mechanism of action of N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the biphenyl group can engage in π-π stacking interactions with aromatic residues . These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine is unique due to the combination of the triazole ring, biphenyl group, and ethynylcyclohexene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C29H34N4

Molecular Weight

438.6 g/mol

IUPAC Name

4-ethynyl-N-[4-[4-(4-phenylphenyl)triazol-1-yl]butyl]-N-propylcyclohex-3-en-1-amine

InChI

InChI=1S/C29H34N4/c1-3-20-32(28-18-12-24(4-2)13-19-28)21-8-9-22-33-23-29(30-31-33)27-16-14-26(15-17-27)25-10-6-5-7-11-25/h2,5-7,10-12,14-17,23,28H,3,8-9,13,18-22H2,1H3

InChI Key

GOPCNWYYZCPBLJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCCN1C=C(N=N1)C2=CC=C(C=C2)C3=CC=CC=C3)C4CCC(=CC4)C#C

Origin of Product

United States

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